

Commercial availability and suppliers of 3-(Bromomethyl)-3-methyloxetane

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Compound of Interest

Compound Name: 3-(Bromomethyl)-3-methyloxetane

Cat. No.: B152769

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An In-Depth Technical Guide to **3-(Bromomethyl)-3-methyloxetane** for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

3-(Bromomethyl)-3-methyloxetane is a valuable heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural and electronic properties, characterized by a strained four-membered oxetane ring coupled with a reactive bromomethyl group, make it a highly versatile intermediate.^[1] In pharmaceutical development, the oxetane moiety is increasingly utilized as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl groups. This substitution can favorably modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, ultimately leading to improved drug candidates.^{[2][3]} ^{[4][5]} This guide provides a comprehensive overview of its commercial availability, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in research.

Property	Value
CAS Number	78385-26-9 [1] [6] [7] [8]
Molecular Formula	C ₅ H ₉ BrO [1] [6] [8]
Molecular Weight	165.03 g/mol [1] [6] [8]
Appearance	Colorless to light yellow clear liquid [1] [7]
Boiling Point	58 °C at 12 mmHg [1] [6]
Refractive Index	n _{20D} 1.48 [1] [7]
Purity	Typically ≥97% (GC) [1] [6]
Synonyms	2-(Bromomethyl)-2-methyl-1,3-epoxypropane [1] [6]
Storage Conditions	Store at 2 - 8 °C [1]

Commercial Availability and Suppliers

3-(Bromomethyl)-3-methyloxetane is available from several chemical suppliers, catering to research and development quantities. While it is not typically stocked in bulk, its availability through these vendors makes it accessible for evaluation in drug discovery programs and academic research.

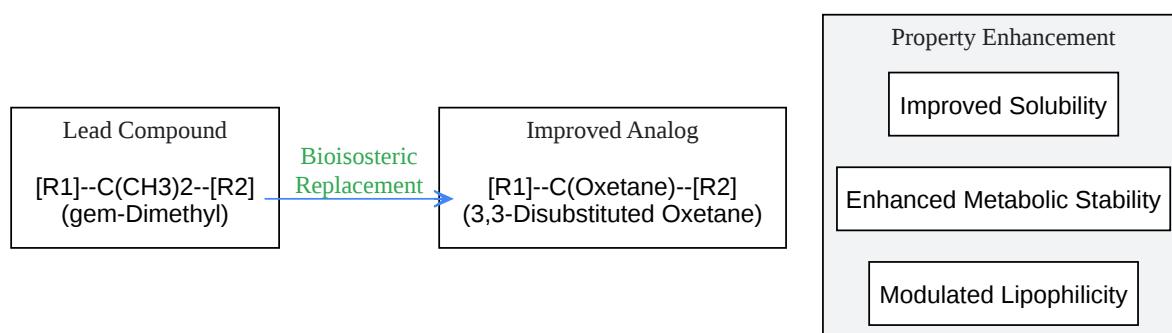
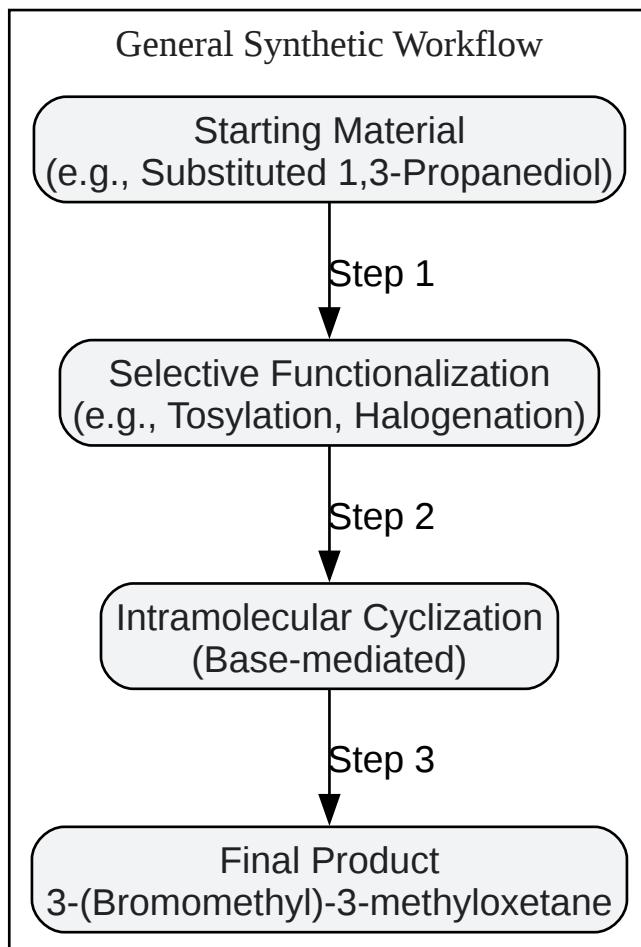
Supplier	Example Product Name/Code	Purity
Sigma-Aldrich	3-bromomethyl-3-methyloxetane AldrichCPR (CDS007824)	Not specified; buyer assumes responsibility to confirm purity
TCI America	3-(Bromomethyl)-3-methyloxetane (B5424)[6]	≥97.0% (GC)[6]
Fisher Scientific	3-(Bromomethyl)-3-methyloxetane 97.0+%, TCI America™ (B54241G)[6]	≥97.0% (GC)[6]
Chem-Impex	3-(Bromomethyl)-3-methyloxetane	≥ 97% (GC)[1]
Santa Cruz Biotechnology	3-Bromomethyl-3-methyloxetane (CAS 78385-26-9)[8]	Research Grade
Lab Pro Inc.	3-(Bromomethyl)-3-methyloxetane, 1G (B5424-1G)[7]	Min. 97.0% (GC)[7]
iChemical (ECHEMI)	3-(bromomethyl)-3-methyloxetane	Various grades (e.g., 99.00%) available from listed traders[9]

Synthetic Approaches

The synthesis of **3-(bromomethyl)-3-methyloxetane** is noted to be challenging, often involving multi-step sequences with modest yields, which contributes to its relatively high cost. [10] The most common strategies involve intramolecular cyclization, a variant of the Williamson ether synthesis.

A plausible synthetic pathway starts from 1,1,1-tris(hydroxymethyl)ethane (TME). [10] A related synthesis for the analogous 3-bromomethyl-3-hydroxymethyl oxetane (BMHMO) begins with 2,2-bis-(bromomethyl)propane-1,3-diol, which undergoes base-mediated cyclization. [11] This

foundational reaction highlights the core strategy of forming the strained oxetane ring through an intramolecular nucleophilic substitution.



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Caption: Bioisosteric replacement of a gem-dimethyl group.

Versatile Intermediate in Organic Synthesis

The high reactivity of the bromomethyl group makes this compound an excellent electrophile for introducing the 3-methyloxetane scaffold. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. [1]

- Reaction Types:
 - O-Alkylation: Reaction with alcohols or phenols to form ethers.
 - N-Alkylation: Reaction with amines to form substituted amines.
 - S-Alkylation: Reaction with thiols to form thioethers.
 - C-Alkylation: Reaction with carbanions (e.g., enolates) to form new C-C bonds.

Monomer for Polymer and Materials Science

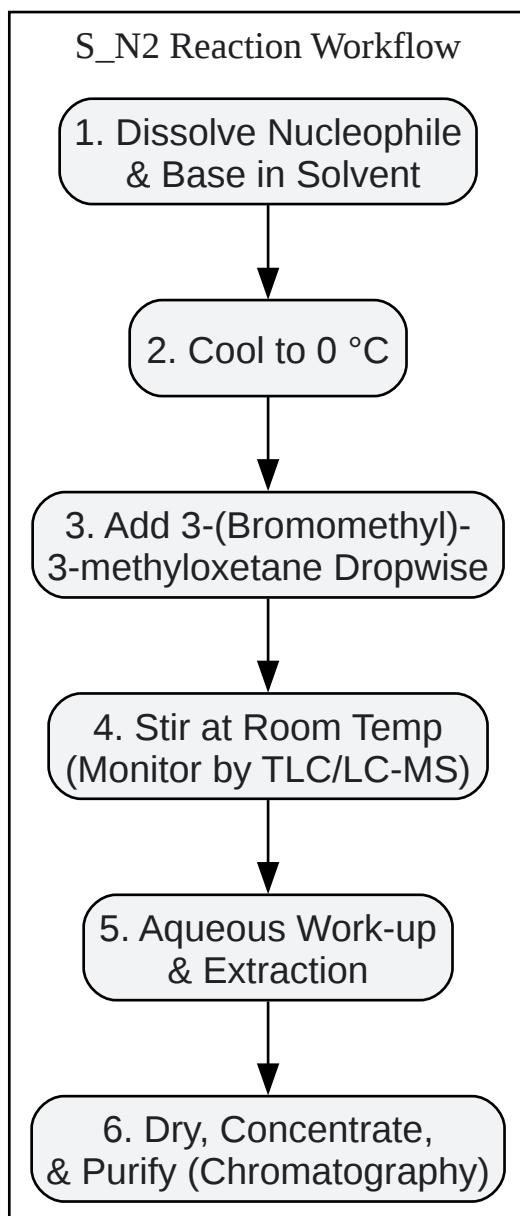
3-(Bromomethyl)-3-methyloxetane can serve as a monomer for synthesizing functional polymers, such as PolyBrMMO. [8] The oxetane ring can undergo ring-opening polymerization, and the pendant bromomethyl group can be used for post-polymerization modification, leading to materials with tailored properties for applications like coatings and adhesives. [1]

Exemplar Experimental Protocol: Nucleophilic Substitution

The following is a representative, self-validating protocol for the S_N2 reaction of **3-(bromomethyl)-3-methyloxetane** with a generic nucleophile (Nu-H), such as an amine or thiol. Caution: This reaction should be performed in a well-ventilated fume hood, as brominated organic compounds can be lachrymatory. [12]

Step-by-Step Methodology

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophile (Nu-H, 1.0 eq.) and a non-nucleophilic base (e.g., K_2CO_3 or Et_3N , 1.2 eq.) in a suitable aprotic solvent (e.g., DMF or Acetonitrile).
- Initiation: Cool the mixture to 0 °C using an ice bath.
- Addition of Electrophile: Add **3-(bromomethyl)-3-methyloxetane** (1.05 eq.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
- Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted oxetane.



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Caption: Workflow for a typical nucleophilic substitution.

Conclusion

3-(Bromomethyl)-3-methyloxetane stands out as a key building block for modern chemical research. Its commercial availability, though limited to smaller scales, provides crucial access for scientists in drug discovery and materials science. The strategic incorporation of the 3-methyloxetane moiety, facilitated by the reactive bromomethyl handle, allows for the synthesis

of complex molecules with improved physicochemical and biological properties. Understanding its synthesis, reactivity, and the rationale behind its application empowers researchers to leverage this unique reagent to its full potential in developing next-generation therapeutics and advanced materials.

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